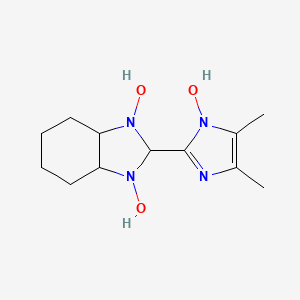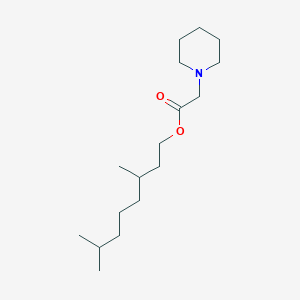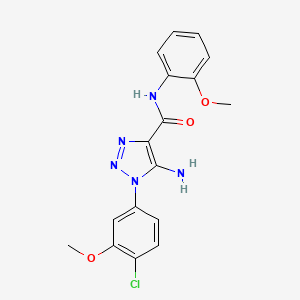
N-(3-acetylphenyl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(4-methylphenyl)urea, also known as acetamiprid, is a systemic insecticide that belongs to the neonicotinoid class of chemicals. It is widely used in agriculture to protect crops from insect pests. Acetamiprid is known for its effectiveness against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers.
Mécanisme D'action
Acetamiprid works by binding to the nicotinic acetylcholine receptor in insects, causing paralysis and death. This mechanism of action is similar to that of nicotine, but N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is much more selective in its binding to insect receptors. This selectivity is what makes N-(3-acetylphenyl)-N'-(4-methylphenyl)urea effective against insect pests while having low toxicity to mammals.
Biochemical and Physiological Effects:
Acetamiprid has been shown to have a variety of biochemical and physiological effects on insects. It can cause changes in gene expression, disrupt neurotransmitter function, and interfere with energy metabolism. These effects ultimately lead to paralysis and death of the insect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is its high effectiveness against a wide range of insect pests. It is also relatively safe for use in agriculture, with low toxicity to mammals. However, one limitation of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is its potential impact on non-target organisms, such as bees and other pollinators. It is important to use N-(3-acetylphenyl)-N'-(4-methylphenyl)urea in a responsible manner to minimize its impact on the environment.
Orientations Futures
There are several future directions for research related to N-(3-acetylphenyl)-N'-(4-methylphenyl)urea. One area of interest is the development of more selective neonicotinoid insecticides that have even lower toxicity to mammals and non-target organisms. Another area of interest is the study of the long-term effects of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea on insect populations and the environment. Finally, there is a need for more research on the potential impact of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea on human health, particularly with regards to chronic exposure.
Méthodes De Synthèse
Acetamiprid can be synthesized through a multi-step process, starting with the reaction of 3-acetyl-4-methylphenol with phosgene to form 3-acetyl-4-methylphenyl isocyanate. This intermediate is then reacted with aniline to form N-(3-acetylphenyl)-N'-(4-methylphenyl)urea. The synthesis method is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
Acetamiprid has been extensively studied for its effectiveness against various insect pests. It has been shown to be highly effective against aphids, which are a major pest of many crops. Acetamiprid has also been shown to be effective against other pests, including whiteflies, thrips, and leafhoppers. In addition, N-(3-acetylphenyl)-N'-(4-methylphenyl)urea has been shown to have low toxicity to mammals, making it a safe option for use in agriculture.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)17-16(20)18-15-5-3-4-13(10-15)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMTRFECJQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)

![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)

![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)